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molecular formula C10H10O6 B1581298 o-Phenylenedioxydiacetic acid CAS No. 5411-14-3

o-Phenylenedioxydiacetic acid

Cat. No. B1581298
M. Wt: 226.18 g/mol
InChI Key: PPZYHOQWRAUWAY-UHFFFAOYSA-N
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Patent
US07294716B2

Procedure details

2-Carboxymethoxyphenoxyacetic acid (15.3 g, 0.0675 mol) was added in portions over 30 min to stirred chlorosulfonic acid (59.0 g, 0.506 mol) that was cooled in an ice/methanol bath. The mixture was allowed to warm to room temperature over 2.5 hr and was then poured slowly into stirred ice water. The resulting solid was collected by filtration, washed with water, and dried at high vacuum over sodium hydroxide. The product, title compound, weighed 6.54 g (30%).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][O:5][C:6]1[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10]([OH:12])=[O:11])([OH:3])=[O:2].[Cl:17][S:18](O)(=[O:20])=[O:19]>>[C:10]([CH2:9][O:8][C:7]1[CH:13]=[C:14]([S:18]([Cl:17])(=[O:20])=[O:19])[CH:15]=[CH:16][C:6]=1[O:5][CH2:4][C:1]([OH:3])=[O:2])([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(=O)(O)COC1=C(OCC(=O)O)C=CC=C1
Step Two
Name
Quantity
59 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice/methanol bath
ADDITION
Type
ADDITION
Details
was then poured slowly
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at high vacuum over sodium hydroxide

Outcomes

Product
Name
Type
Smiles
C(=O)(O)COC1=C(OCC(=O)O)C=CC(=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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